molecular formula C13H13ClN2O2 B4430986 N-(5-chloro-2-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide

N-(5-chloro-2-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide

Cat. No. B4430986
M. Wt: 264.71 g/mol
InChI Key: FIMFOGVRMJUIDA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isoxazole derivatives, including compounds similar to N-(5-chloro-2-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide, typically involves strategies such as the cyclization of hydroxylamine derivatives with suitable diketone precursors. For example, a collection of isoxazole-4,5-dicarboxamides were synthesized starting from dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate, showcasing the chemoselectivity and versatility of isoxazole synthesis methods (Yu et al., 2009).

Molecular Structure Analysis

Isoxazole compounds, including this compound, typically feature a five-membered ring containing one oxygen and one nitrogen atom. The molecular structure of related compounds, such as 2,6-dimethyl-N-(5-methyl-3-isoxazolyl)benzamide, reveals planar sections comprising the isoxazole and benzene groups, with significant interactions like intramolecular hydrogen bonding contributing to the overall stability and planarity of the molecule (Rodier et al., 1993).

Chemical Reactions and Properties

Isoxazole derivatives undergo various chemical reactions, including nucleophilic substitutions and oxidations, which can be utilized to modify the chemical structure and introduce new functional groups. The synthesis of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides and their subsequent oxidation to sulfonylmethyl derivatives exemplify the chemical versatility of isoxazole compounds (Yu et al., 2009).

Physical Properties Analysis

The physical properties of isoxazole derivatives, such as solubility, melting point, and crystalline structure, are influenced by the nature of the substituents attached to the isoxazole ring. For instance, the molecular and crystal structure analysis of antipyrine derivatives, closely related to isoxazole compounds, provides insights into the solid-state characteristics and intermolecular interactions that define their physical properties (Saeed et al., 2020).

Chemical Properties Analysis

The chemical properties of isoxazole derivatives are largely determined by the electron-donating and electron-withdrawing effects of the substituents. These effects influence the reactivity of the isoxazole ring towards electrophilic and nucleophilic reagents. The study of various isoxazole derivatives, including their synthesis and biological evaluation, sheds light on how structural modifications can impact their chemical behavior and potential biological activities (Saeed et al., 2015).

Mechanism of Action

Target of Action

Similar compounds have been found to interact withEnoyl-[acyl-carrier-protein] reductase [NADH] in organisms like Mycobacterium tuberculosis . This enzyme plays a crucial role in the fatty acid synthesis pathway, which is essential for the survival and virulence of many pathogens.

Biochemical Pathways

The compound potentially affects the fatty acid synthesis pathway by inhibiting the Enoyl-[acyl-carrier-protein] reductase [NADH]. This enzyme is involved in the elongation cycle of fatty acid synthesis, and its inhibition can disrupt the production of essential lipids in the cell .

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2/c1-7-4-5-10(14)6-11(7)15-13(17)12-8(2)16-18-9(12)3/h4-6H,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMFOGVRMJUIDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(ON=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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